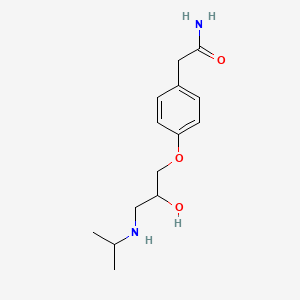

![molecular formula C10H19NO B1381975 1-Aza-spiro[5.5]undecan-4-ol CAS No. 1368355-91-2](/img/structure/B1381975.png)

1-Aza-spiro[5.5]undecan-4-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-azaspiro[5.5]undecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-9-4-7-11-10(8-9)5-2-1-3-6-10/h9,11-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIRHAXWIZECRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(CCN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Aza-spiro[5.5]undecan-4-ol

Abstract

The 1-azaspiro[5.5]undecane scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. This technical guide provides a comprehensive and scientifically rigorous overview of a viable synthetic pathway to a key derivative, 1-Aza-spiro[5.5]undecan-4-ol. The presented strategy emphasizes a robust and scalable approach, beginning with the construction of a key spirocyclic intermediate, N-benzyl-1-azaspiro[5.5]undecan-4-one, via a Dieckmann condensation, followed by stereoselective reduction and final deprotection. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a thorough analysis of the synthetic choices involved.

Introduction: The Significance of the 1-Azaspiro[5.5]undecane Core

Spirocyclic systems, characterized by a single atom common to two rings, introduce conformational rigidity and three-dimensionality to molecular structures. These features are highly desirable in drug design as they can lead to enhanced binding affinity and selectivity for biological targets. The 1-azaspiro[5.5]undecane framework, in particular, is a privileged scaffold found in a range of natural products and synthetic molecules with diverse pharmacological activities. The synthesis of derivatives such as this compound provides valuable building blocks for the development of novel therapeutics.

This guide outlines a logical and efficient multi-step synthesis, commencing from readily available starting materials. The core of the strategy lies in the formation of the spirocyclic core through an intramolecular Dieckmann condensation, a powerful tool for the creation of five- and six-membered rings.[1][2][3][4][5] Subsequent functional group manipulations, including reduction and deprotection, afford the target molecule.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a pathway proceeding through the N-protected intermediate, N-benzyl-1-azaspiro[5.5]undecan-4-ol (II). The benzyl group serves as a reliable protecting group for the secondary amine, which can be removed in the final step. The alcohol functionality in (II) can be readily obtained from the corresponding ketone, N-benzyl-1-azaspiro[5.5]undecan-4-one (III).

The key challenge lies in the construction of the spirocyclic ketone (III). A robust approach involves the Dieckmann condensation of a suitably substituted diester, N,N-bis(2-ethoxycarbonylethyl)benzylamine (IV). This diester can be synthesized through a double Michael addition of benzylamine to ethyl acrylate. The subsequent intramolecular cyclization of (IV) would yield a β-keto ester, which upon hydrolysis and decarboxylation, provides the desired spirocyclic ketone (III).

Caption: Retrosynthetic analysis of this compound.

Experimental Section: A Step-by-Step Guide

This section provides detailed experimental protocols for each step of the synthesis. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of N,N-bis(2-ethoxycarbonylethyl)benzylamine (IV)

The synthesis of the diester intermediate is achieved through a double Michael addition of benzylamine to an excess of ethyl acrylate.

Protocol:

-

To a solution of benzylamine (10.7 g, 0.1 mol) in ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser, add ethyl acrylate (30.0 g, 0.3 mol).

-

Heat the reaction mixture at reflux for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethyl acrylate and ethanol under reduced pressure.

-

The resulting crude oil is purified by vacuum distillation to afford N,N-bis(2-ethoxycarbonylethyl)benzylamine (IV) as a colorless oil.

Causality of Experimental Choices:

-

Excess Ethyl Acrylate: Using a threefold excess of ethyl acrylate ensures the complete dialkylation of benzylamine and drives the reaction to completion.

-

Ethanol as Solvent: Ethanol is a suitable polar, protic solvent for this reaction, facilitating the dissolution of the reactants.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the Michael addition to proceed at a reasonable rate.

Synthesis of N-Benzyl-1-azaspiro[5.5]undecan-4-one (III) via Dieckmann Condensation

The cornerstone of this synthesis is the intramolecular Dieckmann condensation of the diester (IV) to form the spirocyclic β-keto ester, followed by hydrolysis and decarboxylation.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Aza-spiro[5.5]undecan-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological profiles. 1-Aza-spiro[5.5]undecan-4-ol, a heterocyclic spiro compound, represents a promising scaffold for the development of novel therapeutics. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, guiding formulation development, and ensuring the design of effective and safe drug candidates. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, including its structure, molecular weight, lipophilicity (logP), acidity constant (pKa), solubility, melting point, and boiling point. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages predictive models and provides in-depth discussions on established experimental methodologies for the determination of these critical parameters.

Introduction: The Strategic Value of the 1-Aza-spiro[5.5]undecane Scaffold

The 1-Aza-spiro[5.5]undecane framework, which features a piperidine ring and a cyclohexane ring sharing a single carbon atom, offers a rigid and sterically defined three-dimensional structure. This spirocyclic nature is advantageous in drug design as it allows for precise spatial orientation of functional groups, potentially enhancing binding affinity and selectivity to biological targets. The incorporation of a hydroxyl group at the 4-position of the cyclohexane ring and a nitrogen atom in the piperidine ring introduces key functionalities that can participate in hydrogen bonding and other polar interactions, which are crucial for target engagement and influencing solubility. A comprehensive characterization of the physicochemical properties of this compound is therefore an essential first step in its journey from a promising scaffold to a potential therapeutic agent.

Core Physicochemical Properties

A molecule's interaction with a biological system is fundamentally governed by its physicochemical properties. For this compound, these properties are influenced by its constituent piperidine and cyclohexanol rings.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₉NO

-

Canonical SMILES: C1CNCCC1(C2CCC(O)CC2)

Predicted Physicochemical Data

Due to the absence of extensive experimental data in publicly available literature, the following physicochemical properties have been predicted using established computational models. These values provide a foundational understanding of the molecule's behavior and guide experimental design.

| Property | Predicted Value |

| Molecular Weight | 169.27 g/mol |

| Melting Point | 135-145 °C |

| Boiling Point | 280-290 °C at 760 mmHg |

| pKa (most basic) | 9.5 - 10.5 |

| logP (Octanol-Water Partition Coefficient) | 1.2 - 1.8 |

| Aqueous Solubility | Moderately soluble |

In-depth Analysis and Experimental Determination

The following sections delve into the significance of each physicochemical property and provide detailed, field-proven experimental protocols for their determination.

Molecular Weight: The Foundation of Stoichiometry

The molecular weight of 169.27 g/mol is a fundamental property calculated from the molecular formula. It is the basis for all stoichiometric calculations, including reaction yields, solution preparation, and dosage calculations in pharmaceutical development.

Experimental Determination: Mass Spectrometry

Mass spectrometry is the gold standard for determining the molecular weight of a compound with high accuracy.

Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle technique for polar molecules like the target compound, which will likely produce the protonated molecule [M+H]⁺.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion at a specific m/z. The molecular weight is confirmed by identifying the peak corresponding to the molecular ion or its common adducts.

Diagram: Mass Spectrometry Workflow

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Melting and Boiling Points: Indicators of Purity and Intermolecular Forces

The predicted melting point of 135-145 °C and boiling point of 280-290 °C are indicative of the strong intermolecular forces present in this compound. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom) facilitates the formation of a robust hydrogen-bonding network, requiring significant energy to overcome during phase transitions.

Experimental Determination: Capillary Melting Point and Ebulliometry

-

Melting Point: The capillary method is a simple and widely used technique.[1] Protocol:

-

A small, finely powdered sample is packed into a thin-walled capillary tube.

-

The capillary is placed in a heating block apparatus.

-

The temperature is increased gradually, and the range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range. A narrow range is indicative of high purity.

-

-

Boiling Point: Can be determined using an ebulliometer or by distillation. Protocol (Distillation):

-

The compound is heated in a distillation apparatus.

-

The temperature at which the vapor and liquid phases are in equilibrium at a given pressure is recorded as the boiling point.

-

Caption: Step-by-step process for experimental pKa determination.

logP: Lipophilicity and Membrane Permeability

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The predicted logP of 1.2 - 1.8 suggests that this compound has a balanced hydrophilic-lipophilic character. This is a favorable range for many drug candidates, as it can allow for sufficient aqueous solubility for formulation while also permitting passive diffusion across biological membranes.

Experimental Determination: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.

Protocol:

-

System Preparation: n-Octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol) and then mixed with the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are carefully separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Diagram: Shake-Flask Method for logP Determination

Caption: Experimental workflow for determining the octanol-water partition coefficient.

Aqueous Solubility: A Critical Factor for Bioavailability

The predicted moderate aqueous solubility is a direct consequence of the molecule's ability to form hydrogen bonds with water via its hydroxyl and amino groups. Good aqueous solubility is essential for oral drug absorption and for the preparation of parenteral formulations.

Experimental Determination: Equilibrium Solubility Method

The equilibrium (shake-flask) solubility method is a common approach.

Protocol:

-

Equilibration: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed vial.

-

Agitation: The vial is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation: The undissolved solid is removed by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method (e.g., HPLC-UV).

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. While the presented data is largely based on predictive models, it offers a solid foundation for researchers and drug development professionals. The detailed experimental protocols serve as a practical guide for the empirical determination of these crucial parameters. Future work should focus on the synthesis and experimental validation of these properties to confirm the in-silico predictions. A thorough understanding and documentation of the physicochemical profile of this promising spirocyclic scaffold will undoubtedly accelerate its development in various therapeutic areas.

References

- Avdeef, A. (2012).

- Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.

- Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.

- Yalkowsky, S. H., & He, Y. (2003).

Sources

Unveiling the Architecture of 1-Aza-spiro[5.5]undecan-4-ol: A Technical Guide to Structure Elucidation

Introduction: The Enigmatic Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds. Their rigid, three-dimensional architecture offers a unique scaffold for interacting with biological targets, making them highly attractive in modern drug discovery. The 1-aza-spiro[5.5]undecane core, integrating a piperidine and a cyclohexane ring, presents a fascinating synthetic target with potential applications in medicinal chemistry. This guide provides an in-depth, technical walkthrough of the comprehensive structure elucidation of a key derivative, 1-Aza-spiro[5.5]undecan-4-ol.

This document is intended for researchers, scientists, and professionals in drug development, offering not just a series of analytical steps, but a logical framework for deducing molecular structure from spectroscopic data. We will navigate the process from initial characterization to the fine details of stereochemistry, emphasizing the causality behind each experimental choice.

The Analytical Gauntlet: A Multi-pronged Spectroscopic Approach

The definitive determination of a novel chemical entity's structure is a process of systematic deduction, where each piece of spectroscopic data provides a vital clue. For this compound, a combination of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments is essential.

Mass Spectrometry (MS): Ascertaining the Molecular Blueprint

The initial step in the analysis is to determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the tool of choice for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and preserving the molecular ion.

-

Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Interpretation: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

For this compound (C₁₀H₁₉NO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 170.1545. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, provides a quick check of the compound class.[1][2][3][4] The fragmentation pattern in the MS/MS spectrum, typically involving α-cleavage adjacent to the nitrogen atom, can offer initial structural insights.[1][2][3][4]

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy provides a rapid and non-destructive method for identifying the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands are correlated to specific functional groups.

Expected IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Broad | O-H stretch (alcohol) |

| ~3200-3300 | Medium, sharp | N-H stretch (secondary amine)[5][6][7][8] |

| ~2850-2950 | Strong | C-H stretch (aliphatic) |

| ~1050-1150 | Medium | C-O stretch (secondary alcohol) |

| ~1100-1200 | Medium | C-N stretch (aliphatic amine)[7] |

The presence of a broad O-H stretch and a sharper N-H stretch in the same region is a key diagnostic feature.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the connectivity of this compound.

1D NMR: The Initial Glimpse

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR {¹H}: Reveals the number of unique carbon environments in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹H and ¹³C NMR Data for this compound:

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |

| C2 | ~45-50 | ~2.8-3.0 | m | 2H |

| C3 | ~25-30 | ~1.5-1.7 | m | 2H |

| C4 | ~65-70 | ~3.6-3.8 | m | 1H |

| C5 | ~30-35 | ~1.6-1.8 | m | 2H |

| C6 (spiro) | ~55-60 | - | - | - |

| C7 | ~40-45 | ~2.6-2.8 | m | 2H |

| C8 | ~20-25 | ~1.4-1.6 | m | 2H |

| C9 | ~20-25 | ~1.4-1.6 | m | 2H |

| C10 | ~40-45 | ~2.6-2.8 | m | 2H |

| N-H | - | ~1.5-2.5 (broad) | br s | 1H |

| O-H | - | ~2.0-3.0 (broad) | br s | 1H |

Note: These are predicted values based on typical chemical shifts for piperidine and cyclohexanol moieties. Actual values may vary.[9][10][11][12][13][14]

2D NMR: Connecting the Dots

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

Experimental Protocol: 2D NMR Suite

A standard suite of 2D NMR experiments is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) using a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting different spin systems and identifying quaternary carbons.

The following diagram illustrates the logical workflow for elucidating the structure using 2D NMR data.

By systematically analyzing the correlations, the two distinct ring systems can be assembled and linked through the spirocyclic carbon. For instance, key HMBC correlations from the protons on C2 and C10 to the spiro carbon C6 would definitively establish the connectivity of the piperidine ring to the spiro center. Similarly, correlations from protons on C5 and C7 to C6 would confirm the cyclohexane ring's attachment.

The following diagram illustrates the key HMBC correlations that would be expected for this compound.

Stereochemistry: Defining the 3D Architecture

With the planar structure established, the final and often most challenging aspect is determining the relative and absolute stereochemistry. In this compound, the key stereocenter is at C4. The orientation of the hydroxyl group (axial vs. equatorial) significantly impacts the molecule's conformation and biological activity.

NOESY/ROESY for Relative Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the spatial proximity of protons.[15][16][17][18][19]

Experimental Protocol: 2D NOESY/ROESY

-

Experiment Selection: For molecules of this size, ROESY often provides more reliable results than NOESY.

-

Data Acquisition: The 2D ROESY spectrum is acquired with an appropriate mixing time to allow for the development of cross-peaks between spatially close protons.

-

Data Analysis: The presence of a cross-peak between two protons indicates they are close in space (typically < 5 Å).

For example, if the hydroxyl group at C4 is in an axial position, the axial proton at C4 would show a NOE correlation to the axial protons at C2 and C10. Conversely, an equatorial hydroxyl group would result in the equatorial proton at C4 showing NOE correlations to the equatorial protons at C2 and C10.

Computational Chemistry: A Synergistic Approach

Quantum mechanical (QM) calculations of NMR chemical shifts using Density Functional Theory (DFT) can be a powerful tool to corroborate stereochemical assignments.[20][21][22][23][24]

Computational Workflow:

-

Conformational Search: A thorough conformational search is performed for each possible stereoisomer.

-

Geometry Optimization: The geometries of the low-energy conformers are optimized at a suitable level of theory.

-

NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts are calculated for each optimized conformer.

-

Comparison: The calculated chemical shifts are compared with the experimental data to identify the best-fitting stereoisomer.

X-ray Crystallography: The Gold Standard for Absolute Configuration

When a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of the entire molecular structure, including the absolute configuration.[25][26][27][28][29]

Conclusion: A Holistic and Validating Approach

The structure elucidation of this compound exemplifies a holistic and self-validating analytical process. Each experimental technique provides a layer of information that is cross-verified by others. From the initial confirmation of the molecular formula by HRMS and the identification of functional groups by IR spectroscopy, the detailed connectivity is meticulously pieced together using a suite of 2D NMR experiments. Finally, the three-dimensional architecture is confidently assigned through a combination of NOE-based experiments, computational modeling, and, ideally, X-ray crystallography. This rigorous, multi-faceted approach ensures the scientific integrity of the proposed structure, providing a solid foundation for further research and development.

References

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]

-

Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]

-

Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. Journal of Chemical Theory and Computation. [Link]

-

Piperidine. PubChem. [Link]

-

NMR Prediction with Computational Chemistry. ResearchGate. [Link]

-

Mass Spectrometry of Amines. JoVE. [Link]

-

Recent Advances in Computational NMR Spectrum Prediction. Royal Society of Chemistry. [Link]

-

Fragmentation of Amines. Whitman College. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]

-

Piperidine Spectra. SpectraBase. [Link]

-

(±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. Organic Letters. [Link]

-

Spectroscopy of Amines. NC State University Libraries. [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

-

How to Identify Alcohols and Amines in the IR Spectrum. Dummies. [Link]

-

Analyze the 1H-NMR and 13C-NMR spectra of cyclohexanol and cyclohexene. Chegg. [Link]

-

Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. [Link]

-

Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. [Link]

-

Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society. [Link]

-

1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

(±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. ACS Publications. [Link]

-

IR: amines. University of Colorado Boulder. [Link]

-

Mass Spectrometry: Amine Fragmentation. JoVE. [Link]

-

Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

-

24.10 Spectroscopy of Amines. OpenStax. [Link]

-

5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

-

The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link]

-

2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

-

Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. PubMed. [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]

-

Cyclohexanol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

What Is NOESY NMR?. YouTube. [Link]

-

NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

-

Stereochemistry | How to read NOESY spectrum?. YouTube. [Link]

-

Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. [Link]

-

Structure Elucidation by NMR. ETH Zurich. [Link]

-

NMR spectrum of cyclohexanol - hints on integration. Chemistry Stack Exchange. [Link]

-

STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]

Sources

- 1. Video: Mass Spectrometry of Amines [jove.com]

- 2. GCMS Section 6.15 [people.whitman.edu]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cyclohexanol(108-93-0) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Solved 4. Analyze the 1H-NMR and 13C-NMR spectra of | Chegg.com [chegg.com]

- 13. rsc.org [rsc.org]

- 14. spectrabase.com [spectrabase.com]

- 15. acdlabs.com [acdlabs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. books.rsc.org [books.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

Spectroscopic Characterization of 1-Aza-spiro[5.5]undecan-4-ol: A Predictive and Practical Guide

Introduction

1-Aza-spiro[5.5]undecan-4-ol is a spirocyclic heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure, combining a piperidine and a cyclohexane ring through a shared spirocarbon, makes it an attractive scaffold for the synthesis of novel therapeutic agents. The presence of a secondary amine, a hydroxyl group, and a unique stereochemistry necessitates a robust and multi-faceted approach for its structural elucidation and confirmation.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering scheme for the 1-Aza-spiro[5.5]undecane skeleton will be used.

Caption: IUPAC numbering of the this compound skeleton.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its connectivity and stereochemistry.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of numerous methylene groups, many of which are diastereotopic, and the conformational rigidity imposed by the spirocyclic system. The chemical shifts are influenced by the neighboring nitrogen and oxygen atoms.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH | 1.5 - 3.0 | br s | Chemical shift and broadness are dependent on solvent and concentration. |

| OH | 2.0 - 4.0 | br s | Chemical shift is highly variable; can be confirmed by D₂O exchange. |

| H -4 | 3.5 - 3.8 | m | Proton attached to the carbon bearing the hydroxyl group. Its multiplicity will depend on the coupling with adjacent protons. |

| H -2, H -5 | 2.5 - 3.2 | m | Protons on the carbons adjacent to the nitrogen are expected to be deshielded. Diastereotopic protons may show complex splitting. |

| H -3 | 1.6 - 2.0 | m | Methylene protons adjacent to the C4-OH group. |

| H -7, H -10 | 1.3 - 1.8 | m | Methylene protons on the cyclohexane ring. |

| H -8, H -9 | 1.3 - 1.8 | m | Methylene protons on the cyclohexane ring. |

Predicted data is based on analogous structures such as piperidin-4-ol and cyclohexanol.[1][2]

Causality Behind Experimental Choices in NMR

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice. However, due to the presence of exchangeable N-H and O-H protons, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be beneficial. In CD₃OD, the N-H and O-H signals will exchange with deuterium and disappear, simplifying the spectrum.

-

2D NMR Techniques: Given the expected spectral complexity, 2D NMR experiments are essential for unambiguous assignment.

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and trace the connectivity within the piperidine and cyclohexane rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity around the spirocarbon (C6).

-

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) is highly recommended to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C6 | 40 - 50 | Spirocarbon, quaternary. Its chemical shift is influenced by its unique electronic environment. |

| C4 | 65 - 70 | Carbon bearing the hydroxyl group. |

| C2, C5 | 45 - 55 | Carbons adjacent to the nitrogen atom. |

| C3 | 30 - 40 | Methylene carbon in the piperidine ring. |

| C7, C10 | 25 - 35 | Methylene carbons in the cyclohexane ring. |

| C8, C9 | 20 - 30 | Methylene carbons in the cyclohexane ring. |

Predicted data is based on analogous structures like piperidin-4-ol and spiro[5.5]undecane.[1][3]

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, the key vibrational bands will be from the O-H and N-H bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance |

| O-H Stretch (alcohol) | 3200 - 3600 | Broad |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, may be obscured by the O-H band |

| C-H Stretch (alkane) | 2850 - 3000 | Strong, sharp |

| C-O Stretch (alcohol) | 1050 - 1150 | Strong |

| C-N Stretch (amine) | 1020 - 1250 | Medium to strong |

Predicted data is based on the known IR absorptions for cyclohexanol and piperidine derivatives.[4][5]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat (if liquid): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₁₉NO. The molecular weight is approximately 169.26 g/mol . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak is expected at m/z = 169.[6]

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: This is a common fragmentation pathway for both amines and alcohols.[7][8] Cleavage of the C-C bonds adjacent to the nitrogen or oxygen can lead to stable, resonance-stabilized cations.

-

Loss of Water (M-18): Alcohols often undergo dehydration, leading to a peak at m/z = 151 (169 - 18).[6][7]

-

Ring Cleavage: The spirocyclic system can undergo complex ring-opening and fragmentation, leading to a series of smaller fragment ions.

-

| m/z | Predicted Fragment |

| 169 | [M]⁺ (Molecular Ion) |

| 151 | [M - H₂O]⁺ |

| 140 | [M - C₂H₅]⁺ (alpha-cleavage) |

| 112 | [M - C₃H₇N]⁺ (cleavage of piperidine ring) |

| 98 | Further fragmentation |

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule, especially when coupled with liquid chromatography (LC-MS). For direct analysis, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be used if the compound is sufficiently volatile and thermally stable.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and its fragments.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

A Self-Validating System for Structural Confirmation

The true power of this multi-spectroscopic approach lies in its self-validating nature. The molecular formula determined by HRMS must be consistent with the number and types of carbons and protons observed in the ¹³C and ¹H NMR spectra. The functional groups identified by IR spectroscopy (O-H, N-H) must be accounted for in the NMR and MS data. For instance, the presence of an O-H group in the IR spectrum should correspond to an exchangeable proton in the ¹H NMR and a characteristic loss of water in the mass spectrum. The connectivity established by 2D NMR must rationalize the observed fragmentation patterns in the mass spectrum. This synergy between techniques provides a robust and trustworthy confirmation of the structure of this compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7966, Cyclohexanol. Retrieved from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link].

-

National Institute of Standards and Technology. 4-Hydroxypiperidine in NIST Chemistry WebBook. Retrieved from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135983, Spiro[5.5]undecane. Retrieved from [Link].

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link].

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link].

-

Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link].

Sources

- 1. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanol(108-93-0) IR Spectrum [chemicalbook.com]

- 3. Spiro[5.5]undecane | C11H20 | CID 135983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxypiperidine [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. GCMS Section 6.15 [people.whitman.edu]

A Technical Guide to the Synthesis, Isolation, and Characterization of 1-Aza-spiro[5.5]undecan-4-ol

This guide provides an in-depth technical overview of a plausible synthetic route and the methodologies for the isolation and characterization of 1-Aza-spiro[5.5]undecan-4-ol. While a singular discovery paper for this specific molecule is not prominent in the literature, its structural motif is of significant interest in medicinal chemistry. The 1-azaspiro[5.5]undecane core is a key feature of the histrionicotoxin family of alkaloids, known for their potent and interesting neurophysiological properties.[1][2] This has spurred considerable research into the synthesis of this spirocyclic system and its derivatives for potential therapeutic applications.

This document, therefore, consolidates established synthetic strategies and characterization principles from closely related analogues to present a robust and scientifically grounded guide for researchers, scientists, and professionals in drug development.

Strategic Approach to the Synthesis of the 1-Aza-spiro[5.5]undecane Scaffold

The construction of the 1-azaspiro[5.5]undecane ring system presents a unique synthetic challenge due to the presence of a spirocyclic quaternary carbon center. A variety of synthetic strategies have been developed to access this scaffold, often involving intramolecular cyclization reactions. The chosen approach in this guide focuses on the formation of a key intermediate, N-benzyl-1-azaspiro[5.5]undecan-4-one, followed by its reduction to the target alcohol. The benzyl protecting group for the nitrogen atom is a strategic choice, as it is stable under various reaction conditions and can be readily removed by catalytic hydrogenation.

The overall synthetic strategy is a multi-step process that begins with readily available starting materials and employs well-established organic transformations. This approach is designed to be both efficient and amenable to potential scale-up.

Diagram 1: Proposed Synthetic Pathway for this compound

A plausible synthetic route to this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and provide a comprehensive guide for the synthesis of this compound.

Step 1: Synthesis of N-Benzyl-1-azaspiro[5.5]undecan-4-one

This key intermediate can be synthesized via a multi-step sequence involving a reductive amination, Michael addition, and a subsequent Dieckmann condensation followed by hydrolysis and decarboxylation.

Protocol 2.1: Reductive Amination

-

To a solution of cyclohexane-1,4-dione monoethylene ketal (1 equivalent) in methanol, add benzylamine (1.1 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-4-aminocyclohexanone ethylene ketal, which can be used in the next step without further purification.

Protocol 2.2: Michael Addition

-

Dissolve the crude product from the previous step in acetonitrile.

-

Add methyl acrylate (1.2 equivalents) and heat the mixture to reflux for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the Michael adduct.

Protocol 2.3: Dieckmann Condensation, Hydrolysis, and Decarboxylation

-

To a solution of the Michael adduct in toluene, add a strong base such as sodium hydride (1.5 equivalents) at 0 °C.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

To the crude β-keto ester, add a 6M aqueous solution of hydrochloric acid and heat to reflux for 12 hours to effect hydrolysis and decarboxylation.

-

Cool the reaction mixture and basify with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield N-benzyl-1-azaspiro[5.5]undecan-4-one.

Step 2: Synthesis of N-Benzyl-1-Aza-spiro[5.5]undecan-4-ol

Protocol 2.4: Reduction of the Ketone

-

Dissolve N-benzyl-1-azaspiro[5.5]undecan-4-one (1 equivalent) in methanol and cool to 0 °C.

-

Add sodium borohydride (1.5 equivalents) portion-wise.

-

Stir the reaction at 0 °C for 2 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-benzyl-1-azaspiro[5.5]undecan-4-ol.

Step 3: Deprotection to Yield this compound

Protocol 2.5: Catalytic Hydrogenation

-

Dissolve N-benzyl-1-azaspiro[5.5]undecan-4-ol in ethanol.

-

Add 10% Palladium on carbon (10 mol%).

-

Stir the mixture under a hydrogen atmosphere (1 atm) for 24 hours.

-

Filter the reaction mixture through a pad of Celite and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Isolation and Purification

The isolation and purification of the final compound are critical to obtaining a sample of high purity for subsequent analysis and biological testing.

Diagram 2: Workflow for the Isolation and Purification of this compound

A standard workflow for the purification of the target compound.

Structural Elucidation and Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. The following table summarizes the predicted spectroscopic data based on known analogues.

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the protons of the two six-membered rings, including a characteristic signal for the proton attached to the carbon bearing the hydroxyl group (CH-OH). The chemical shifts and coupling patterns would be consistent with the spirocyclic structure. |

| ¹³C NMR | A signal for the spirocyclic quaternary carbon, a signal for the carbon attached to the hydroxyl group, and signals for the other carbons in the two rings. The number of signals would correspond to the number of unique carbon atoms in the molecule. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol, and a band in the region of 3100-3500 cm⁻¹ for the N-H stretch. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₁₀H₁₉NO. |

Conclusion

This technical guide outlines a comprehensive and scientifically sound approach to the synthesis, isolation, and characterization of this compound. While the direct discovery of this specific molecule is not extensively documented, the methodologies presented are based on well-established principles in organic synthesis and are supported by the extensive literature on the synthesis of related aza-spirocyclic compounds. This guide serves as a valuable resource for researchers interested in exploring the chemistry and potential applications of this important class of molecules.

References

- Takahashi, K., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. Chemistry – An Asian Journal, 16(14), 1882-1886.

- Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6), 245–250.

- Husson, H.-P., et al. (1983). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of the American Chemical Society, 105(18), 5943–5948.

- Wilson, M. S., & Padwa, A. (2008). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(24), 9601–9609.

- de Graaf, C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(49), 30957-30976.

- Reddy, B. V. S., et al. (2012). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 77(19), 8496–8501.

Sources

Theoretical Conformational Analysis of 1-Aza-spiro[5.5]undecan-4-ol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the theoretical conformational analysis of 1-Aza-spiro[5.5]undecan-4-ol, a spirocyclic scaffold of significant interest in medicinal chemistry. The unique three-dimensional structure imparted by the spiro fusion of a piperidine and a cyclohexane ring, further functionalized with a hydroxyl group, presents a complex conformational landscape. Understanding the energetic preferences and geometric arrangements of its stable conformers is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This document outlines established computational methodologies, from initial structure generation to high-level quantum mechanical calculations, and details the protocols for a rigorous conformational search and analysis. While specific experimental data for this exact molecule is limited in the public domain, this guide presents a robust, self-validating theoretical approach, complete with illustrative data and visualizations, to thoroughly characterize its conformational space.

Introduction: The Significance of the 1-Aza-spiro[5.5]undecane Scaffold

The 1-Aza-spiro[5.5]undecane core, a fusion of a piperidine and a cyclohexane ring sharing a common spiro carbon atom, is a privileged scaffold in drug discovery. The inherent three-dimensionality and conformational rigidity offered by the spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, acyclic or planar analogues. The quaternary carbon at the spiro center introduces a fixed point of substitution, allowing for precise control over the spatial orientation of functional groups. This has led to the exploration of azaspiro[5.5]undecane derivatives in a variety of therapeutic areas.

The introduction of a hydroxyl group at the 4-position of the piperidine ring in this compound adds a crucial hydrogen bonding moiety, further enhancing its potential for molecular recognition. However, the position and orientation (axial or equatorial) of this hydroxyl group are intrinsically linked to the overall conformation of the bicyclic system. Therefore, a detailed understanding of the conformational preferences of this molecule is a critical prerequisite for its successful application in drug development programs.

This guide will detail the theoretical and computational approaches necessary to perform a thorough conformational analysis. The methodologies described are grounded in established principles of computational chemistry and are designed to provide a high degree of confidence in the predicted conformational landscape.

Methodologies for Theoretical Conformational Analysis

The conformational analysis of a flexible molecule like this compound is a multi-step process that involves exploring the potential energy surface to identify all stable, low-energy conformers. Computational chemistry, particularly molecular mechanics and quantum mechanics, provides the necessary tools for this investigation.[1]

Initial 3D Structure Generation

The first step involves the generation of an initial three-dimensional (3D) structure from a 2D representation of this compound. This can be accomplished using any standard molecular modeling software. It is important to generate both possible stereoisomers arising from the chiral spiro center, if applicable, as well as both the axial and equatorial positions of the hydroxyl group on the piperidine ring.

Conformational Search: Exploring the Conformational Space

Due to the flexibility of the two six-membered rings, a systematic or stochastic conformational search is necessary to identify a comprehensive set of possible conformers.

-

Systematic Search: This involves the incremental rotation of all rotatable bonds. While thorough, this method can be computationally expensive for highly flexible molecules.

-

Stochastic Methods (e.g., Monte Carlo): These methods randomly sample different conformations and accept or reject them based on their energies. This is often a more efficient approach for complex systems.

-

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational space by simulating the motion of the molecule over time at a given temperature.[2] By analyzing the trajectory, one can identify the most frequently visited conformations.

The initial conformational search is typically performed using a computationally inexpensive molecular mechanics (MM) force field (e.g., MMFF94 or UFF). This allows for a rapid exploration of a large number of potential structures.

Geometry Optimization and Energy Minimization

The conformers generated during the search must be subjected to geometry optimization to find the nearest local energy minimum on the potential energy surface. This is a critical step to ensure that the identified structures are true, stable conformers.

Quantum Mechanical Calculations for Refined Energies and Properties

While molecular mechanics is useful for an initial broad search, more accurate energies and electronic properties are obtained through quantum mechanical (QM) calculations. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[1]

Protocol for DFT Calculations:

-

Method Selection: A suitable DFT functional, such as B3LYP, is chosen.[3]

-

Basis Set Selection: A basis set of appropriate size, such as 6-31G* or a larger one like def2-TZVP, is selected to provide a good balance between accuracy and computational cost.[3][4]

-

Dispersion Correction: Empirical dispersion corrections, such as Grimme's D3, should be included to accurately account for van der Waals interactions, which are crucial for determining conformational preferences.[3]

-

Solvation Effects: To model the behavior of the molecule in a biological environment, it is important to include the effects of a solvent. This is typically done using a polarizable continuum model (PCM).[4]

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations are performed.[1] The absence of imaginary frequencies indicates a true minimum. These calculations also provide thermodynamic data, such as Gibbs free energies.

Analysis of Results

The final step involves a thorough analysis of the optimized conformers. This includes:

-

Relative Energies: Comparing the relative Gibbs free energies of the conformers to determine their populations at a given temperature.

-

Geometric Parameters: Analyzing bond lengths, bond angles, and dihedral angles to characterize the geometry of each conformer. The puckering of the piperidine and cyclohexane rings is of particular interest.

-

Intramolecular Interactions: Identifying and analyzing intramolecular hydrogen bonds or other non-covalent interactions that may stabilize certain conformations.

Expected Conformational Preferences of this compound

The conformational landscape of this compound is primarily determined by the chair conformations of the piperidine and cyclohexane rings.[5][6] The spiro fusion introduces significant steric constraints that will influence the preferred arrangement of these rings.[7][8]

Ring Conformations

Both the piperidine and cyclohexane rings are expected to adopt chair conformations to minimize angle and torsional strain.[5] However, boat or twist-boat conformations, although generally higher in energy, may be accessible and should be considered during the conformational search, especially in hindered systems.[5]

Orientation of the Hydroxyl Group

The hydroxyl group at the C4 position of the piperidine ring can exist in either an axial or an equatorial orientation. The relative stability of these two orientations will be influenced by a combination of factors:

-

Steric Interactions: An equatorial hydroxyl group generally experiences fewer steric clashes with other atoms in the ring (1,3-diaxial interactions).

-

Intramolecular Hydrogen Bonding: An axial hydroxyl group may be able to form a stabilizing intramolecular hydrogen bond with the nitrogen atom of the piperidine ring. The strength of this interaction will depend on the N-C-C-O dihedral angle.

-

Solvent Effects: In a polar solvent, the energetic preference for an axial or equatorial orientation can be influenced by differential solvation.[9][10]

Overall Molecular Shape

The relative orientation of the two rings at the spiro center will define the overall shape of the molecule. This can lead to different diastereomeric conformers with distinct steric and electronic properties. Molecular mechanics calculations have been used to analyze the diastereoisomerism of spiro[5.5]undecane derivatives.[7][8]

Illustrative Data and Visualization

To provide a practical example, the following table summarizes hypothetical quantitative data for the two lowest-energy conformers of this compound, as would be obtained from DFT calculations.

| Conformer | Hydroxyl Orientation | Relative Gibbs Free Energy (kcal/mol) | Key Dihedral Angle (H-O-C4-C5) (°) | N-H···O Distance (Å) |

| 1 | Equatorial | 0.00 | 175.2 | - |

| 2 | Axial | 1.25 | 58.9 | 2.1 |

Table 1: Hypothetical Relative Energies and Geometric Parameters of the Lowest-Energy Conformers of this compound.

Experimental Validation

While this guide focuses on theoretical methods, it is crucial to emphasize that experimental validation is the ultimate arbiter of the accuracy of computational predictions. The primary techniques for this purpose are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the time-averaged conformation in solution.[11][12] Analysis of coupling constants and Nuclear Overhauser Effects (NOEs) can provide insights into the relative orientation of atoms.

-

X-ray Crystallography: If a single crystal of the compound can be obtained, X-ray crystallography provides a definitive picture of the conformation in the solid state.

Visualization of the Computational Workflow

The following diagram illustrates the typical workflow for the computational conformational analysis described in this guide.

Figure 1: A typical workflow for the computational conformational analysis of a flexible molecule.[1]

Conformational Interconversion

The following diagram illustrates the potential equilibrium between the equatorial and axial conformers of the hydroxyl group.

Figure 2: Equilibrium between equatorial and axial hydroxyl conformers.

Conclusion and Future Directions

The theoretical conformational analysis of this compound provides invaluable insights into its three-dimensional structure and energetic preferences. A thorough understanding of its conformational landscape is a cornerstone for its rational application in drug discovery and development. The computational methodologies outlined in this guide, when coupled with experimental validation, offer a powerful approach to elucidate the structure-property relationships of this important spirocyclic scaffold.

Future work should focus on applying these methods to a broader range of substituted 1-Aza-spiro[5.5]undecane derivatives to build a comprehensive understanding of how different functional groups influence conformational preferences. Furthermore, computational studies of the binding of these conformers to specific biological targets will be instrumental in the design of next-generation therapeutics based on this versatile molecular framework.

References

-

Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-613. [Link]

-

Dodziuk, H. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2, (2), 249-254. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7852-7858. [Link]

-

Manimekalai, A., & Ponnuswamy, S. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 116(6), 349-357. [Link]

-

Petrović, B. Z., Stojanović, M. S., & Marković, V. M. (2014). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 16(33), 17796-17805. [Link]

-

Dodziuk, H. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2, (2), 249-254. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7852-7858. [Link]

-

Fallon, G. D., Jones, G. P., & White, J. M. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric piperidine-dicarboxylic acid dimethyl esters. Organic & Biomolecular Chemistry, 20(40), 7949-7957. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7852-7858. [Link]

-

Grosu, I., Mager, S., Ple, G., Bogdan, E., & Condamine, E. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Journal of the Brazilian Chemical Society, 19(8), 1490-1497. [Link]

-

Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. [Link]

-

Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. [Link]

-

Krasavin, M., & Dar’in, D. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6), 303-316. [Link]

-

Evangelisti, L., & Lesarri, A. (2024). Exploring the conformational landscape through rotational spectroscopy and computational modelling. Journal of Molecular Structure, 1307, 137939. [Link]

-

Husson, H.-P., Royer, J., & Grierson, D. S. (1985). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of the American Chemical Society, 107(9), 2507-2516. [Link]

-

Barmpalexis, P., Kachrimanis, K., & Georgarakis, E. (2014). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Polymers, 6(5), 1346-1361. [Link]

-

Grosu, I., Mager, S., Ple, G., Bogdan, E., & Condamine, E. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Journal of the Brazilian Chemical Society, 19(8), 1490-1497. [Link]

-

Palchykov, V., Gaponov, A. A., Chabanenko, R. M., & Mykolenko, S. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(6), 634-636. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives / Journal of the Chemical Society, Perkin Transactions 2, 1986 [sci-hub.box]

- 8. Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Comprehensive Technical Guide to the Solubility and Stability Profiling of 1-Aza-spiro[5.5]undecan-4-ol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the comprehensive evaluation of the solubility and stability of 1-Aza-spiro[5.5]undecan-4-ol, a novel nitrogen-containing spirocyclic compound. Recognizing the critical role of physicochemical properties in drug development, this document outlines a strategic, multi-faceted approach to characterizing this molecule. The protocols described herein are designed to establish a thorough understanding of the compound's behavior in various environments, anticipate potential liabilities, and inform formulation development. By integrating established methodologies with a rationale-driven approach, this guide serves as a practical roadmap for generating the robust data required for regulatory submissions and advancing a potential drug candidate.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality.[1] This structural rigidity can offer improved target selectivity and potency by locking in bioactive conformations. Furthermore, the introduction of spirocyclic scaffolds has been shown to modulate critical physicochemical properties such as aqueous solubility and metabolic stability.[2][3] The subject of this guide, this compound, incorporates a tertiary amine and a secondary alcohol within its spiro[5.5]undecane framework. Nitrogen-containing heterocycles are prevalent in pharmaceuticals, often contributing to essential interactions with biological targets and influencing pharmacokinetic profiles.[4][5]

A comprehensive understanding of the solubility and stability of this molecule is paramount. Poor solubility can hinder absorption and lead to variable bioavailability, while instability can compromise the safety and efficacy of a drug product.[6] This guide presents a systematic approach to elucidating these key attributes, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Solubility Characterization: Beyond a Single Number

Solubility is a critical determinant of a drug's behavior both in vitro and in vivo. A multi-pronged approach is necessary to fully comprehend the solubility profile of this compound.

Kinetic versus Thermodynamic Solubility: A Tale of Two Solubilities

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights.[7] Kinetic solubility is often assessed in early drug discovery for high-throughput screening, indicating the concentration at which a compound precipitates from a supersaturated solution (typically from a DMSO stock).[8][9] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[10]

Experimental Workflow: Solubility Determination

Caption: Workflow for kinetic and thermodynamic solubility assessment.

pH-Dependent Solubility

The presence of a tertiary amine in this compound suggests that its solubility will be pH-dependent. The amine is expected to be protonated and more soluble at acidic pH values. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract.

Protocol: pH-Dependent Thermodynamic Solubility

-

Prepare a series of buffers ranging from pH 1.2 to 10.0.

-

Add an excess of solid this compound to each buffer.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the samples to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

-

Plot the logarithm of solubility against pH.

Table 1: Hypothetical pH-Solubility Profile of this compound

| pH | Predicted Predominant Species | Expected Solubility (µg/mL) |

| 1.2 | Protonated Amine (BH+) | > 1000 |

| 4.5 | Protonated Amine (BH+) | > 1000 |

| 7.4 | Mix of BH+ and Free Base (B) | 50 - 200 |

| 10.0 | Free Base (B) | < 10 |

Stability Assessment and Forced Degradation Studies

Stability testing is a cornerstone of drug development, ensuring that the drug substance maintains its quality, purity, and potency over time.[11] Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing and validating stability-indicating analytical methods.[12][13]

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is a prerequisite for all stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[14][15] The method must be able to separate the intact this compound from all potential degradation products, process impurities, and excipients.[16]

Logical Flow: Stability-Indicating Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products.[17][18]

Protocol: Forced Degradation of this compound

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C for up to 72 hours.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60°C for up to 72 hours.

-

Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for up to 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for 24 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

For all solution-based stress tests, samples should be taken at various time points and neutralized before analysis. A control sample should be kept under ambient conditions.

Table 2: Predicted Stability Profile and Potential Degradation Pathways

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acid Hydrolysis | Potentially Stable | The tertiary amine should be protonated and stable. The secondary alcohol is unlikely to undergo acid-catalyzed dehydration without more extreme conditions. |

| Base Hydrolysis | Potentially Stable | Generally stable, though strong base at high temperatures could be investigated. |

| Oxidation | Potential Liability | The tertiary amine is susceptible to N-oxidation. The secondary alcohol could be oxidized to the corresponding ketone (1-Aza-spiro[5.5]undecan-4-one). |

| Thermal Stress | Likely Stable | The spirocyclic system is expected to be thermally robust under typical pharmaceutical processing temperatures. |